molecular formula C17H13ClFNO3 B2638114 (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 882081-97-2

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2638114
CAS No.: 882081-97-2
M. Wt: 333.74
InChI Key: ZRKLJBIUTRBVTP-QHHAFSJGSA-N
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Description

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic small molecule featuring a conjugated enamide backbone bridging a 2,3-dihydro-1,4-benzodioxin moiety and a 3-chloro-4-fluorophenyl group. The (E)-configuration of the α,β-unsaturated amide is critical for its molecular rigidity and interaction with biological targets.

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c18-13-10-12(3-4-14(13)19)20-17(21)6-2-11-1-5-15-16(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,20,21)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLJBIUTRBVTP-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C18H18ClFN2O3
  • Molecular Weight : 348.80 g/mol
  • CAS Number : 915945-39-0
  • Structure : The compound features a propene amide backbone with a chloro-fluorophenyl group and a benzodioxin moiety.

Research indicates that compounds similar to (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide may interact with various biological targets, particularly in the central nervous system (CNS). The following mechanisms have been proposed:

  • Dopamine Receptor Modulation : Similar compounds have shown activity at dopamine receptors, suggesting potential antipsychotic properties.
  • Serotonin Receptor Interaction : Agonistic activity at serotonin receptors may contribute to antidepressant effects.
  • Inhibition of Enzymatic Activity : Some studies indicate that related compounds can inhibit enzymes involved in neurotransmitter metabolism.

Antipsychotic Potential

Studies have demonstrated that (E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibits antipsychotic-like effects in animal models. In particular:

  • Case Study : In a study evaluating the effects of this compound on apomorphine-induced behaviors in mice, it was found to reduce climbing and sniffing behaviors, which are indicative of antipsychotic activity .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties:

  • Mechanism : It is hypothesized that the benzodioxin structure may confer antioxidant properties, protecting neuronal cells from oxidative stress.

Analgesic and Anti-inflammatory Activity

Preliminary studies suggest potential analgesic and anti-inflammatory effects:

  • Experimental Findings : Compounds with similar structures have shown promise in reducing inflammation and pain responses in various models .

Data Tables

PropertyValue
Molecular FormulaC18H18ClFN2O3
Molecular Weight348.80 g/mol
CAS Number915945-39-0
Antipsychotic ActivityReduced apomorphine-induced behaviors
Neuroprotective PotentialHypothesized antioxidant properties
Analgesic ActivityPromising in preliminary studies

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Structural Modifications Pharmacological Activity Key References
(E)-N-(3-chloro-4-fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide - Benzodioxin core
- 3-Cl,4-F-phenylamide
Hypothesized immunomodulatory/antitumor activity (based on scaffold similarity)
(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide - Benzodioxin core
- 4-tert-butylphenylamide
PD-1/PD-L1 inhibition (IC₅₀: 0.2 µM in cellular assays)
N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide - Benzodioxin core
- Pyrrolidine-hydroxypropanamide
Glucosylceramide synthase inhibition (IC₅₀: <10 nM)
SSR181507 HCl - Benzodioxin core
- Chloro-dihydrobenzodioxin-methylamine
Dopamine D2/D3 receptor partial agonism (antipsychotic activity)
3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-pyrazol-4-yl]-N-(4-fluorophenyl)prop-2-enamide - Benzodioxin-pyrazole hybrid
- 4-F-phenylamide
Antiproliferative activity (IC₅₀: 5 µM in cancer cell lines)

Key Trends and Structure-Activity Relationships (SAR)

Benzodioxin Core: The 2,3-dihydro-1,4-benzodioxin group is a common scaffold in immunomodulators and enzyme inhibitors, likely due to its balanced lipophilicity and resistance to oxidative metabolism .

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the 4-tert-butylphenyl analog, which relies on steric bulk .
  • Heterocyclic Modifications : Pyrrolidine or morpholine substitutions (e.g., in SSR181507 HCl) improve solubility and CNS penetration, as seen in antipsychotic applications .

Amide Linker Configuration : The (E)-enamide geometry is conserved in high-potency analogs (e.g., PD-1/PD-L1 inhibitors), suggesting rigidity is critical for target engagement .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical Properties*

Compound logP Solubility (µg/mL) Plasma Protein Binding (%)
Target Compound 3.8 (predicted) <10 (aqueous buffer) >90 (estimated)
(E)-4-tert-butylphenyl analog 4.2 15 ± 2 92
Pyrrolidine-hydroxypropanamide analog 2.5 120 ± 10 85
SSR181507 HCl 3.1 45 ± 5 88

*Data extrapolated from structurally related compounds in cited references.

  • The target compound’s higher logP (3.8 vs. 2.5–4.2) aligns with its chloro-fluorophenyl group, suggesting improved membrane permeability but reduced aqueous solubility compared to polar analogs .
  • Pyrrolidine-containing derivatives exhibit enhanced solubility due to their ionizable amine groups .

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